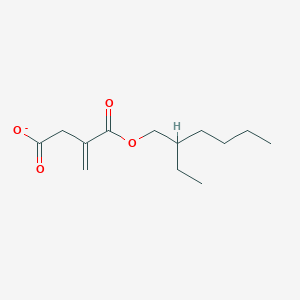

3-(2-Ethylhexoxycarbonyl)but-3-enoate

説明

3-(2-Ethylhexoxycarbonyl)but-3-enoate is an α,β-unsaturated ester characterized by a but-3-enoate backbone substituted with a 2-ethylhexoxycarbonyl group at the 3-position. This structure confers unique reactivity, particularly in conjugate addition reactions and cycloadditions, due to the electron-withdrawing nature of the ester group. The 2-ethylhexoxy moiety enhances lipophilicity, making the compound suitable for applications in polymer chemistry and as a precursor in asymmetric synthesis .

特性

分子式 |

C13H21O4- |

|---|---|

分子量 |

241.30 g/mol |

IUPAC名 |

3-(2-ethylhexoxycarbonyl)but-3-enoate |

InChI |

InChI=1S/C13H22O4/c1-4-6-7-11(5-2)9-17-13(16)10(3)8-12(14)15/h11H,3-9H2,1-2H3,(H,14,15)/p-1 |

InChIキー |

WFGDTJSCHCKYOK-UHFFFAOYSA-M |

正規SMILES |

CCCCC(CC)COC(=O)C(=C)CC(=O)[O-] |

製品の起源 |

United States |

類似化合物との比較

Key Differences :

- Substituent Effects: The 2-ethylhexoxycarbonyl group in 3-(2-Ethylhexoxycarbonyl)but-3-enoate increases steric bulk and lipophilicity compared to smaller substituents (e.g., iodophenyl or indole groups). This impacts solubility and reactivity in nucleophilic additions .

- Electron-Withdrawing Groups : Iodophenyl substituents (as in compounds) enhance electrophilicity at the α,β-unsaturated position, favoring Michael additions, while the 2-ethylhexoxycarbonyl group may moderate reactivity for controlled polymerizations .

Spectroscopic Analysis

- NMR Assignments: Baskar et al. () utilized $^1$H-NMR with chiral auxiliaries (e.g., Mosher’s esters) to assign absolute configurations in reduced but-3-enoates. For 3-(2-Ethylhexoxycarbonyl)but-3-enoate, similar strategies would resolve stereochemistry at the 3-position .

- Chemical Shifts: Ethyl 3-(2-iodophenyl)but-3-enoate derivatives () exhibit distinct $^1$H-NMR signals for vinyl protons (δ 5.8–6.2 ppm) and iodophenyl groups (δ 7.3–7.8 ppm), which would differ in 3-(2-Ethylhexoxycarbonyl)but-3-enoate due to the absence of iodine and presence of branched alkyl chains .

Regulatory and Nomenclature Considerations

- Systematic Naming: EPA systematic naming conventions (–9) emphasize substituent order and position. For example, "but-3-enoate" specifies the double bond position, while "2-ethylhexoxycarbonyl" defines the ester group’s branching .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。